The synthesis of 4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(furan-2-yl)-2-oxoethylamine. The reaction conditions include:
In industrial settings, continuous flow reactors may be employed to enhance yield and control over reaction conditions, improving the efficiency and reproducibility of the synthesis process.
The molecular structure of 4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide can be represented by its chemical formula . The structural features include:
The compound exhibits distinct functional groups that contribute to its chemical reactivity and biological activity. The presence of the furan ring can facilitate various chemical transformations, while the chloro group enhances its electrophilic character .
4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide can undergo several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Varies by reagent |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Sodium hydroxide, potassium carbonate | Base-assisted |
The physical and chemical properties of 4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide include:
Property | Value |
---|---|
Molecular Weight | 237.67 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide has several notable applications:
Research continues into its therapeutic potential and applications across various scientific disciplines .
This compound represents a significant interest due to its unique structural features and promising biological activities, warranting further exploration in both academic and industrial contexts.
The systematic IUPAC name 4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide precisely defines the molecular architecture through sequential component identification:
The molecular formula C₁₃H₁₀ClNO₃ (derived from PubChem analogs [7]) confirms elemental composition with a calculated exact mass of 263.035 g/mol. Key structural identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₁₃H₁₀ClNO₃ | Elemental Analysis |
Molecular Weight | 263.68 g/mol | Calculated |
Hydrogen Bond Donors | 1 (amide NH) | Computational Prediction |
Hydrogen Bond Acceptors | 3 (amide O, ketone O, furan O) | Computational Prediction |
XLogP | 2.3 | Octanol-water partition coefficient |
Topological Polar Surface Area | 64.8 Ų | Computational Prediction |
Rotatable Bonds | 5 | Structural Analysis |
Spectroscopic signatures align with structural components: the benzamide carbonyl exhibits characteristic IR absorption at ~1660 cm⁻¹, while the aliphatic ketone resonates at ~1715 cm⁻¹. In ¹H NMR (predicted), aromatic protons appear at 7.4-8.1 ppm, the furan ring shows distinct signals between 6.5-7.5 ppm, and the methylene bridges resonate near 4.0 ppm (CH₂N) and 3.8 ppm (CH₂C=O) [6]. The solid-state conformation likely features near-perpendicular orientation between the benzamide and furan planes to minimize steric repulsion, as observed in crystallographic studies of related compounds [4] [5].
The strategic assembly of this hybrid molecule follows three foundational medicinal chemistry principles:
Bioisosteric Replacement: The furan heterocycle serves as a polar aromatic bioisostere replacing conventional phenyl rings, enhancing water solubility while maintaining planarity crucial for π-π stacking interactions with biological targets. This design choice directly addresses the poor aqueous solubility limitations of purely benzenoid analogs [2] [6].
Halogen Bonding Capability: The para-chloro substituent on the benzamide ring creates a halogen bonding pharmacophore capable of interacting with carbonyl groups and electron-rich residues in protein binding pockets. This feature significantly enhances target affinity, as demonstrated in structurally similar benzamide-protein complexes where chlorine forms favorable contacts with backbone carbonyls [4] [5].
Spacer Optimization: The oxoethyl linker (-CH₂C(O)-) balances conformational flexibility and electronic effects. The ketone group introduces a hydrogen bond acceptor site while the methylene unit provides torsional freedom, enabling the molecule to adopt bioactive conformations with minimal energy penalty. This design principle mirrors successful spacers in marketed drugs containing benzamide pharmacophores [9] [10].
Table 2: Rational Design Elements and Their Functional Roles
Structural Element | Chemical Function | Biological Rationale |
---|---|---|
4-Chlorobenzamide | Halogen bond donor | Enhanced target affinity |
Furan-2-yl ring | Polar π-system | Improved solubility & π-stacking |
Oxoethyl linker (-CH₂C(O)-) | Flexible spacer with HBA | Conformational adaptability |
Amide bond (-C(O)NH-) | Hydrogen bond donor/acceptor | Protein binding interactions |
Computational modeling predicts that this specific arrangement creates a multivalent binding capability where the benzamide engages in hydrophobic contacts, the chlorine provides halogen bonding, the central amide forms hydrogen bonds, and the furan participates in complementary stacking interactions—collectively enabling high-affinity target engagement [9].
The benzamide moiety represents a privileged scaffold in drug discovery due to its exceptional hydrogen-bonding capacity, metabolic stability, and synthetic versatility. Crystallographic studies of related benzamides demonstrate that the amide functionality frequently participates in bidentate hydrogen bonding with protein targets, acting as both donor (N-H) and acceptor (C=O) simultaneously [4] [5]. This dual hydrogen-bonding capability significantly enhances binding specificity and affinity. Furthermore, the para-chloro substitution electronically stabilizes the aromatic ring while providing a halogen bonding motif that complements protein interaction landscapes, as evidenced in numerous structural biology studies of benzamide-protein complexes [5] [8].
The furan-oxoethyl substituent contributes critically to the compound's drug-like properties:
Furan Heterocycle: This oxygen-containing heteroaromatic system serves as a bioisostere for phenyl rings but with distinct advantages. Its reduced electron density compared to benzene enables favorable π-stacking interactions without excessive hydrophobicity. Additionally, the furan oxygen acts as a hydrogen bond acceptor, potentially engaging with serine or threonine residues in binding pockets [2] [6]. Medicinal chemistry studies demonstrate that furan-containing analogs exhibit improved solubility profiles (LogP reduction of 0.5-1.0 units) compared to their phenyl counterparts while maintaining target engagement .
Oxoethyl Spacer: The -CH₂C(O)- unit provides optimal spatial separation between the benzamide pharmacophore and furan ring, enabling conformational adaptability during target binding. The ketone functionality introduces an additional hydrogen bond acceptor site that can interact with protein backbone NH groups or water molecules in solvation shells. This design feature is particularly valuable in kinase inhibitors and GPCR-targeted compounds where extended linker architectures improve potency [6] [10].
Table 3: Functional Group Contributions to Drug-Like Properties
Functional Group | Physicochemical Contribution | Biological Interaction Potential |
---|---|---|
4-Chlorobenzamide | Moderate lipophilicity | Halogen bonding, hydrophobic contact |
Central amide bond | Polarity, planar conformation | Bidentate H-bond donor/acceptor |
Furan ring | Reduced LogP, π-system | π-Stacking, weak H-bond acceptance |
Oxoethyl linker | Conformational flexibility | H-bond acceptance, dipole interactions |
The synergistic combination of these elements creates a molecular architecture with balanced lipophilicity (predicted XLogP ~2.3) and polar surface area (~65 Ų), positioning it favorably within drug-like chemical space. This balance is critical for overcoming the permeability-solubility trade-off that frequently compromises oral bioavailability in lead compounds [2] [9].
Current research priorities for this compound span synthetic optimization, biological profiling, and computational exploration:
Table 4: Research Objectives with Methodologies and Validation Metrics
Research Objective | Methodology | Validation Metrics |
---|---|---|
Synthetic Optimization | Schotten-Baumann reaction | Yield >75%, purity >95% (HPLC) |
Kinase Inhibition Profiling | Radiometric kinase assays | IC₅₀ values against kinase panel |
Antimicrobial Activity | Broth microdilution assay | MIC against S. aureus, E. coli |
Metabolic Stability | Liver microsome incubation | Half-life, intrinsic clearance |
Structural Diversification | Parallel synthesis approaches | Library of 20+ analogs for SAR |
These research streams collectively aim to establish the compound's therapeutic potential while elucidating fundamental structure-activity principles applicable to next-generation benzamide derivatives. The systematic approach from synthesis to target validation addresses the critical path in translational drug discovery [2] [9] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9